molecular formula C19H26N2O3 B5460296 N-[2-methyl-4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]acetamide

N-[2-methyl-4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]acetamide

Cat. No. B5460296
M. Wt: 330.4 g/mol
InChI Key: NCVMSZQHDDOMPM-UHFFFAOYSA-N
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Description

The compound “N-[2-methyl-4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]acetamide” is a complex organic molecule. It contains a spirocyclic structure (azaspiro[5.5]undecane), which is a type of cyclic compound that has two rings sharing a single atom . The compound also contains an acetamide group (CH3CONH2), which is a functional group consisting of an acetyl group (CH3CO-) single-bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spirocyclic structure, an acetamide group, and a phenyl group. The 3-oxa-9-azaspiro[5.5]undecane indicates a spirocyclic structure with 11 atoms in the ring, one of which is a nitrogen atom (aza-) and another is an oxygen atom (oxa-) .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The acetamide group might undergo hydrolysis, and the spirocyclic structure might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It would be particularly interesting to explore its biological activity given the presence of the spirocyclic and acetamide groups .

properties

IUPAC Name

N-[2-methyl-4-(3-oxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-13-16(3-4-17(14)20-15(2)22)18(23)21-9-5-19(6-10-21)7-11-24-12-8-19/h3-4,13H,5-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVMSZQHDDOMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)CCOCC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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